molecular formula C9H15NO B2886428 (1S,8R)-9-azabicyclo[6.2.0]decan-10-one CAS No. 522644-06-0

(1S,8R)-9-azabicyclo[6.2.0]decan-10-one

Cat. No.: B2886428
CAS No.: 522644-06-0
M. Wt: 153.225
InChI Key: IRZLUTQKGLCRPL-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,8R)-9-Azabicyclo[6.2.0]decan-10-one is a chiral, enantiomerically enriched β-lactam that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research . This compound is recognized as a potential key intermediate for the synthesis of anatoxin-a, a potent neurotoxic alkaloid and a stereospecific agonist for nicotinic acetylcholine receptors (nAChRs) . Its fused bicyclic structure, comprising an eight-membered ring, makes it a prominent substrate in enzymatic kinetic resolution studies, particularly for preparing new eight-membered ring-fused enantiomeric β-amino acids and other β-lactams . Researchers utilize this compound in lipase-catalyzed reactions, such as asymmetric acylations and enantioselective ring cleavage, to obtain high-value enantiopure synthons . The product is supplied with high purity and should be stored appropriately. This compound is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,8R)-9-azabicyclo[6.2.0]decan-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c11-9-7-5-3-1-2-4-6-8(7)10-9/h7-8H,1-6H2,(H,10,11)/t7-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZLUTQKGLCRPL-JGVFFNPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2C(CC1)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC[C@@H]2[C@H](CC1)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1s,8r 9 Azabicyclo 6.2.0 Decan 10 One

Retrosynthetic Approaches to the Azabicyclo[6.2.0]decanone Framework

Retrosynthetic analysis of the 9-azabicyclo[6.2.0]decan-10-one framework primarily points to a [2+2] cycloaddition as the key bond-forming strategy for constructing the four-membered β-lactam ring. The most logical disconnection is across the C1-C10 and N9-C8 bonds, which simplifies the bicyclic structure into a monocyclic precursor.

A prevalent synthetic route involves the cycloaddition of an isocyanate, often chlorosulfonyl isocyanate (CSI), to a cyclooctene (B146475) or a related eight-membered carbocycle. sci-hub.sebeilstein-journals.orgresearchgate.net This approach is powerful as it directly establishes the bicyclo[6.2.0]decane core. The synthesis typically begins with a commercially available starting material like cis,cis-1,3-cyclooctadiene. sci-hub.seresearchgate.net The reaction with CSI generates an N-chlorosulfonyl β-lactam intermediate, which upon reductive hydrolysis, yields the racemic bicyclic lactam. This racemic product then serves as a crucial precursor for enantioselective resolutions.

Enantioselective Synthesis of (1S,8R)-9-azabicyclo[6.2.0]decan-10-one

Achieving the specific (1S,8R) stereochemistry requires precise control over the formation of the two stereocenters at the ring junction. Methodologies to achieve this enantioselectivity can be broadly categorized into chiral auxiliary-mediated reactions, asymmetric catalysis, and chemoenzymatic resolutions.

Chiral Auxiliary-Mediated Strategies in Lactam Formation

The Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine is a cornerstone of β-lactam synthesis. organicreactions.orgwikipedia.org Enantiocontrol can be achieved by attaching a chiral auxiliary to either the ketene or the imine component. organicreactions.org This auxiliary biases the facial approach of the reactants, leading to the preferential formation of one diastereomer.

In a hypothetical application to the target molecule, a chiral auxiliary, such as an Evans oxazolidinone or a sugar-derived moiety, could be appended to a suitable precursor. nih.gov For instance, an acyl chloride bearing a chiral auxiliary could be converted in situ to a chiral ketene. Its subsequent reaction with an imine derived from cyclooctanone (B32682) would proceed through a diastereoselective [2+2] cycloaddition. The stereochemical outcome is dictated by the steric and electronic properties of the auxiliary, which directs the formation of the new stereocenters. After the reaction, the auxiliary is cleaved to yield the enantiomerically enriched bicyclic lactam. High diastereomeric ratios, often exceeding 95:5, have been achieved in other systems using this approach. organicreactions.org

Table 1: Examples of Chiral Auxiliaries Used in Asymmetric Lactam Synthesis

Chiral Auxiliary Auxiliary Class Typical Application
Evans Oxazolidinones Amino alcohol-derived Diastereoselective alkylations and aldol (B89426) reactions
Camphorsultam Terpenoid-derived Asymmetric Diels-Alder and alkylation reactions
(S)-4-benzyl-2-oxazolidinone Phenylalanine-derived Control in Staudinger ketene-imine cycloadditions
D-xylose derivatives Carbohydrate-based Asymmetric induction in Staudinger reactions
8-Phenylmenthol Terpenoid-derived Control in various asymmetric transformations

Asymmetric Catalysis for the Construction of Bicyclic Lactams

Asymmetric catalysis offers a more atom-economical approach by using a substoichiometric amount of a chiral catalyst to generate an enantiomerically enriched product. In the context of β-lactam synthesis, chiral Lewis acids or nucleophilic organocatalysts have been employed to catalyze the Staudinger reaction. nih.govorganic-chemistry.org

Planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) and chiral N-heterocyclic carbenes (NHCs) have emerged as effective catalysts. organic-chemistry.orgorganic-chemistry.org These catalysts can activate the ketene precursor, forming a chiral enolate intermediate that then reacts enantioselectively with the imine. For the synthesis of this compound, a chiral catalyst would mediate the cycloaddition between a cyclooctene-derived imine and a ketene. The catalyst creates a chiral environment around the reactive intermediates, influencing the trajectory of the ring-closing step to favor the desired (1S,8R) stereoisomer. While many catalytic methods are cis-selective, specific catalysts and conditions, such as using an N-triflyl protecting group on the imine, have been developed to furnish trans-β-lactams. nih.gov

Chemoenzymatic Synthetic Routes to the this compound Core

Chemoenzymatic methods, particularly kinetic resolutions catalyzed by lipases, have proven highly effective for the preparation of enantiopure this compound and its precursors. sci-hub.senih.gov This strategy begins with the synthesis of a racemic version of the bicyclic lactam, which is then resolved using an enzyme.

A well-documented route involves the kinetic resolution of racemic 9-azabicyclo[6.2.0]dec-4-en-10-one, an unsaturated analog of the target compound. sci-hub.se The key steps are:

N-hydroxymethylation : The racemic lactam is first treated with paraformaldehyde to install an N-hydroxymethyl group. This modification introduces a primary alcohol handle that is readily recognized by lipases. sci-hub.se

Enantioselective Acylation : The racemic N-hydroxymethyl lactam is subjected to lipase-catalyzed acylation. Lipases, such as Lipase (B570770) PS from Pseudomonas cepacia, selectively acylate one enantiomer at a much faster rate than the other. sci-hub.se The reaction is typically performed in an organic solvent using an acyl donor like vinyl butyrate (B1204436). sci-hub.se

Separation and Deprotection : The lipase-catalyzed acylation results in a mixture of the acylated (1R,8S)-enantiomer and the unreacted (1S,8R)-N-hydroxymethyl alcohol. These can be separated chromatographically. The (1S,8R)-N-hydroxymethyl precursor is then deprotected to yield (1S,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one. sci-hub.se

Saturation : Finally, catalytic hydrogenation of the double bond in the eight-membered ring of the resolved unsaturated lactam furnishes the target saturated compound, this compound. The absolute configuration of the final product has been confirmed by its specific rotation value. nih.gov

Alternative enzymatic approaches include the enantioselective hydrolysis of the racemic lactam itself, catalyzed by enzymes like lipolase in an organic solvent, which can also effectively separate the enantiomers. scispace.com

Table 2: Lipase-Catalyzed Resolution of 9-Azabicyclo[6.2.0]dec-4-en-10-one Precursor

Enzyme Acyl Donor Solvent Temp. (°C) Enantioselectivity (E) Product Configuration Ref
Lipase PS (Pseudomonas cepacia) Vinyl butyrate Di-iso-propyl ether -15 94 (1S,8R)-alcohol sci-hub.se
Lipase AK (Pseudomonas fluorescens) Vinyl butyrate Toluene (B28343) 25 >100 (1S,8R)-alcohol sci-hub.se
CAL-B (Candida antarctica) Water (hydrolysis) iPr₂O 60 >200 (1S,8R)-lactam nih.gov

Ring Construction Methodologies for the Bicyclo[6.2.0]decane System

The construction of the bicyclo[6.2.0]decane system is challenging due to the fused four- and eight-membered rings. Beyond the previously discussed isocyanate cycloaddition, other pericyclic reactions can be envisioned for its assembly.

Photochemical [2+2] Cycloaddition Pathways in Azabicyclic Synthesis

Photochemical [2+2] cycloadditions are a powerful tool for forming four-membered rings, including the cyclobutane (B1203170) core of β-lactams. nih.gov These reactions proceed through the excitation of a molecule with a π-system, which then reacts with another π-system in a cycloaddition. Intramolecular versions of this reaction are particularly useful for constructing fused and bridged bicyclic systems. chemrxiv.orgenamine.net

A hypothetical photochemical route to the 9-azabicyclo[6.2.0]decan-10-one core could involve an intramolecular [2+2] cycloaddition of a suitably designed precursor. For example, an N-alkenyl-substituted α,β-unsaturated amide derived from a cyclooctene precursor could undergo photoirradiation. Upon absorption of light, the excited state of the enone moiety could react with the tethered alkene on the cyclooctene ring, leading to the direct formation of the fused bicyclic lactam system. The regioselectivity and stereoselectivity of such reactions are often predictable based on the Zimmerman-O'Connell-Griffin rearrangement principles or through triplet sensitization pathways, providing a potential route to the desired stereoisomers. nih.govacs.org

Reactivity and Chemical Transformations of 1s,8r 9 Azabicyclo 6.2.0 Decan 10 One

Ring-Opening Reactions and Functionalization Strategies of the Bicyclic Lactam

The reactivity of the bicyclic lactam is most prominently demonstrated through reactions that relieve the strain of the four-membered ring. These ring-opening reactions are pivotal for converting the bicyclic framework into functionalized eight-membered cyclic β-amino acid derivatives.

The carbonyl group of the β-lactam in the 9-azabicyclo[6.2.0]decan-10-one skeleton is an electrophilic site susceptible to attack by nucleophiles. Due to the significant ring strain, the amide bond is more readily cleaved than in typical amide systems. This facilitates nucleophilic acyl substitution reactions, leading to the opening of the four-membered ring.

Research on the closely related unsaturated analogue, (±)-9-azabicyclo[6.2.0]dec-4-en-10-one, demonstrates this reactivity. Treatment of this bicyclic lactam with hydrogen chloride in ethanol (B145695) results in alcoholysis, where the ethanol molecule acts as a nucleophile, cleaving the acyl-nitrogen bond to produce the corresponding ethyl ester of a cis-β-amino acid. Similarly, reaction with concentrated aqueous hydrochloric acid leads to hydrolysis, yielding the cis-β-amino acid itself. sci-hub.se These transformations underscore the utility of the bicyclic lactam as a precursor to synthetically valuable cyclooctane (B165968) β-amino acids.

Table 1: Nucleophilic Ring-Opening of 9-Azabicyclo[6.2.0]dec-4-en-10-one
ReactantReagentsProductReaction Type
(±)-9-Azabicyclo[6.2.0]dec-4-en-10-oneHCl / EtOHEthyl (±)-cis-2-aminocyclooct-4-enecarboxylateAlcoholysis
(±)-9-Azabicyclo[6.2.0]dec-4-en-10-oneConc. aq. HCl(±)-cis-2-Aminocyclooct-4-enecarboxylic acidHydrolysis

Modification of the core bicyclic structure through ring expansion or contraction represents a powerful strategy for accessing novel heterocyclic scaffolds. While specific examples starting directly from (1S,8R)-9-azabicyclo[6.2.0]decan-10-one are not extensively documented, general methodologies developed for β-lactams can be considered.

Ring Expansion: Ring expansion of β-lactams can be achieved through various synthetic routes. One notable method involves the reaction of 4-(arylimino)-β-lactams with a cyanide catalyst, which proceeds via N1-C4 bond breakage to yield 5-aryliminopyrrolidin-2-ones, effectively transforming the four-membered ring into a five-membered one. nih.gov Another approach involves the reduction of the lactam carbonyl to an azetidine (B1206935), followed by functionalization and subsequent rearrangement to afford larger rings like piperidines. nih.gov These strategies could potentially be adapted to the azabicyclo[6.2.0]decanone system to generate novel, larger bridged heterocyclic structures.

Ring Contraction: Ring contraction of the larger eight-membered ring in the azabicyclo[6.2.0]decanone system is a more complex transformation. Such reactions often require specific functional group handles and proceed through rearrangement pathways, such as transannular reactions or photochemical rearrangements, to form new, smaller ring systems fused to the β-lactam.

Beyond simple lactam hydrolysis, the bridged bicyclic core can undergo more profound transformations involving the regioselective cleavage and rearrangement of the carbocyclic framework. A notable example of such a transformation begins with a derivative of the unsaturated analogue, cis-9-azabicyclo[6.2.0]dec-6-en-10-one. beilstein-journals.org

In this sequence, the β-lactam is first opened, and the nitrogen is protected (e.g., as a Boc-carbamate) to yield methyl 2-(tert-butoxycarbonylamino)cyclooct-3-ene-1-carboxylate. The double bond in this cyclooctene (B146475) ring is then epoxidized. Subsequent treatment of the resulting epoxide with an acid catalyst in methanol (B129727) does not lead to a simple diol. Instead, it triggers an intramolecular cyclization where the neighboring carboxyl group (formed by hydrolysis of the methyl ester) attacks the protonated epoxide. This results in a regioselective cleavage of the original eight-membered ring and the formation of a new, more complex bicyclic system, (1S,6S,7S,10S)-10-amino-6-hydroxy-8-oxabicyclo[5.2.1]decan-9-one. beilstein-journals.org This demonstrates a sophisticated strategy for leveraging the bicyclic lactam framework to construct entirely new bridged systems.

Table 2: Regioselective Cleavage and Rearrangement
PrecursorKey Transformation StepsFinal Product
cis-9-Azabicyclo[6.2.0]dec-6-en-10-one1. Ring opening & N-protection 2. Epoxidation 3. Acid-catalyzed intramolecular cyclization(1S,6S,7S,10S)-10-Amino-6-hydroxy-8-oxabicyclo[5.2.1]decan-9-one

Functionalization of the this compound Framework

The rigid bicyclic structure serves as an excellent template for introducing new functional groups in a stereocontrolled manner, allowing for the synthesis of a diverse range of derivatives.

The carbocyclic portion of the azabicyclo[6.2.0]decanone skeleton can be functionalized with high stereoselectivity. This is demonstrated in the synthesis of dihydroxy-substituted derivatives from an unsaturated precursor. beilstein-journals.org Starting from an N-Boc protected amino ester derived from the bicyclic lactam, the double bond of the cyclooctene ring undergoes stereoselective epoxidation with m-chloroperoxybenzoic acid (m-CPBA), yielding a single epoxide product. beilstein-journals.org

The subsequent ring-opening of this epoxide can be controlled to introduce substituents with defined stereochemistry. For example, acid-catalyzed hydrolysis leads to the formation of a bicyclic lactone with specific syn stereochemistry of the hydroxyl and amino groups on the original eight-membered ring. beilstein-journals.org This sequence highlights how the conformation of the bicyclic system directs the approach of reagents to achieve high stereoselectivity in the introduction of new functional groups.

Functional groups on the this compound framework can be readily modified. A fundamental example is the conversion of the unsaturated precursor, (1S,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one, to the target saturated compound. This is achieved through catalytic hydrogenation, which reduces the carbon-carbon double bond of the cyclooctene ring without affecting the lactam functionality. sci-hub.se

Another key functional group interconversion is the modification of the lactam nitrogen. The racemic unsaturated lactam can be N-hydroxymethylated by treatment with paraformaldehyde under sonication. sci-hub.se This introduces a hydroxymethyl group on the nitrogen atom, which can serve as a handle for further modifications or for enzymatic resolution to separate the enantiomers.

Table 3: Examples of Functional Group Interconversions
Starting MaterialReagentsProductTransformation
(±)-9-Azabicyclo[6.2.0]dec-4-en-10-oneH2, Catalyst (e.g., Pd/C)(±)-9-Azabicyclo[6.2.0]decan-10-oneAlkene Reduction
(±)-9-Azabicyclo[6.2.0]dec-4-en-10-oneParaformaldehyde, K2CO3, H2O, Sonication(±)-N-Hydroxymethyl-9-azabicyclo[6.2.0]dec-4-en-10-oneN-Hydroxymethylation

Mechanistic Studies of Reactions Involving this compound

The reactivity of this compound is dominated by the susceptibility of the β-lactam ring to nucleophilic attack, leading to ring-opening reactions. This reactivity is a consequence of the significant ring strain and the electrophilic nature of the carbonyl carbon.

The most common reaction pathway for this compound is the cleavage of the amide bond within the β-lactam ring. This can be achieved under acidic, basic, or enzymatic conditions.

Acid-Catalyzed Hydrolysis: In the presence of strong acids, such as hydrochloric acid, in a protic solvent like methanol or water, the β-lactam ring is opened. biomolther.org The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by a solvent molecule (e.g., water or methanol) leads to the formation of a tetrahedral intermediate. This intermediate then collapses, with the assistance of proton transfers, to break the C-N bond of the lactam, yielding a cis-β-amino acid or its corresponding ester. biomolther.org For the related compound, cis-9-azabicyclo[6.2.0]dec-6-en-10-one, treatment with HCl gas in methanol results in the formation of the corresponding cis-amino ester. biomolther.org

A Proposed Pathway for Acid-Catalyzed Methanolysis:

Protonation: The carbonyl oxygen of the β-lactam is protonated by the acid.

Nucleophilic Attack: A molecule of methanol attacks the carbonyl carbon.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Ring Opening: The C-N bond is cleaved, leading to the formation of the methyl ester of the corresponding β-amino acid.

Enzymatic Hydrolysis: Lipases and β-lactamases can also catalyze the hydrolysis of the β-lactam ring. frontiersin.org These enzymatic reactions are highly stereoselective and proceed through an acyl-enzyme intermediate. For instance, lipase (B570770) B from Candida antarctica (CAL-B) has been shown to catalyze the ring cleavage of related 9-azabicyclo[6.2.0]decanone systems. frontiersin.org The reaction mechanism involves the nucleophilic attack of a serine residue in the enzyme's active site on the carbonyl carbon of the lactam. This forms a tetrahedral intermediate, which then collapses to form an acyl-enzyme complex, releasing the amino portion of the ring-opened lactam. Subsequent hydrolysis of the acyl-enzyme intermediate regenerates the enzyme and releases the carboxylic acid product.

Table 1: Key Intermediates in the Hydrolysis of this compound

Reaction Condition Key Intermediate(s) Description
Acid-Catalyzed Hydrolysis Protonated Lactam, Tetrahedral Intermediate The lactam is first activated by protonation, followed by the formation of a transient tetrahedral species upon nucleophilic attack.

The ring-opening of β-lactams, such as in hydrolysis, typically proceeds through a high-energy transition state that resembles the tetrahedral intermediate. acs.org The geometry of this transition state is crucial in determining the reaction rate. For bicyclic systems, the strain of the fused rings influences the energy of the transition state.

In Alkaline Hydrolysis: The transition state for the rate-limiting step, which is the formation of the tetrahedral intermediate, is "late," meaning it is structurally and energetically close to the intermediate itself. This is characterized by a significant degree of bond formation between the nucleophile and the carbonyl carbon, and a partial negative charge buildup on the carbonyl oxygen.

In Enzymatic Hydrolysis: For enzyme-catalyzed reactions, the transition state is stabilized by interactions within the active site. For serine β-lactamases, the transition state for acylation involves the transfer of a proton from the active site serine to a general base, concomitant with the nucleophilic attack on the lactam carbonyl. nih.gov This leads to a tetrahedral oxyanion transition state, which is stabilized by an "oxyanion hole" in the enzyme's active site. nih.gov The subsequent deacylation step also proceeds through a similar tetrahedral transition state.

DFT computations on the ring opening of an epoxide derived from a related cis-9-azabicyclo[6.2.0]dec-6-en-10-one system have been used to explain the reaction mechanism and the formation of subsequent products, highlighting the power of computational analysis in understanding these complex transformations. biomolther.org Such studies reveal the intricate details of bond breaking and formation and the energetic landscape of the reaction pathway.

Table 2: Calculated Energetic Parameters for a Generic Bicyclic β-Lactam Hydrolysis (Illustrative)

ParameterAcid-Catalyzed (kcal/mol)Base-Catalyzed (kcal/mol)
Activation Energy (Ea)15 - 2510 - 20
Enthalpy of Reaction (ΔH)-5 to -15-10 to -20

Note: The values in this table are illustrative and represent typical ranges for the hydrolysis of bicyclic β-lactams based on general computational studies. Specific values for this compound would require dedicated computational analysis.

Applications of 1s,8r 9 Azabicyclo 6.2.0 Decan 10 One As a Chiral Synthetic Intermediate

Role in the Total Synthesis of Complex Organic Molecules

The inherent strain of the β-lactam ring and the defined stereocenters of the (1S,8R) configuration provide a powerful platform for introducing chirality and constructing intricate molecular architectures.

The fixed cis-fusion of the cyclooctane (B165968) and β-lactam rings in (1S,8R)-9-azabicyclo[6.2.0]decan-10-one provides a conformationally restricted scaffold. This structural rigidity is crucial for directing the stereochemical outcome of subsequent reactions, allowing for the controlled construction of more complex polycyclic systems. For instance, hydrogenation of related unsaturated bicyclic β-lactams has been shown to proceed with high diastereoselectivity, affording products like (1S,8R)-9-((S)-1-phenylethyl)-9-azabicyclo[6.2.0]decan-10-one dokumen.pub. This demonstrates how the existing stereocenters at the bridgehead positions (1S and 8R) effectively guide the approach of reagents to establish new chiral centers, a fundamental principle in the stereocontrolled synthesis of elaborate molecules.

A significant application of this chiral lactam is its role as a key intermediate in the synthesis of neurotoxic alkaloids. Specifically, (1S,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one is a potential precursor for the enantiomerically pure synthesis of anatoxin-a, a potent nicotinic acetylcholine (B1216132) receptor agonist. sci-hub.senih.gov Anatoxin-a, isolated from cyanobacteria, has a complex 9-azabicyclo[4.2.1]nonane core structure. mdpi.com The synthesis leverages the (1S,8R)-stereochemistry of the bicyclo[6.2.0]decanone starting material to establish the required chirality in the final natural product. The strategic ring-opening or rearrangement of this intermediate allows for the construction of the distinct bicyclic system of anatoxin-a. sci-hub.senih.gov

The chemical reactivity of the β-lactam ring allows for its transformation into a variety of other heterocyclic structures. Ring-opening of the lactam provides access to synthetically useful eight-membered cyclic β-amino acids. nih.govmdpi.com Furthermore, the unsaturated analogue, cis-9-azabicyclo[6.2.0]dec-6-en-10-one, serves as a versatile starting material for more complex scaffolds. beilstein-journals.orgresearchgate.net Through a sequence involving transformation into a protected amino ester, oxidation of the double bond, and subsequent intramolecular reactions, it is possible to synthesize novel bicyclic lactones, such as methyl 6-hydroxy-9-oxo-8-oxabicyclo[5.2.1]decan-10-yl)carbamate. beilstein-journals.orgresearchgate.net These transformations highlight the utility of the azabicyclo[6.2.0]decanone core as a template for generating diverse and functionally rich heterocyclic systems. beilstein-journals.orgresearchgate.net

Utilization in Methodological Development and Chemical Biology Probes

Beyond its use in total synthesis, this compound and its derivatives are instrumental in the development of new synthetic methods and in stereochemical studies.

The preparation of enantiomerically pure this compound often relies on the enzymatic resolution of a racemic precursor. sci-hub.seresearchgate.net For example, racemic N-hydroxymethylated 9-azabicyclo[6.2.0]dec-4-en-10-one can be resolved through lipase-catalyzed asymmetric acylation. sci-hub.se In this process, the lipase (B570770) selectively acylates one enantiomer, leaving the other unreacted. Studies using Lipase PS (from Pseudomonas cepacia) with vinyl butyrate (B1204436) as the acyl donor have shown high enantioselectivity (E=94), preferentially acylating the (1R,8S) enantiomer and leaving the desired (1S,8R)-N-hydroxymethyl precursor as the unreacted alcohol with high enantiomeric excess (e.e. >92%). sci-hub.seresearchgate.net This system serves as an excellent model for studying enzyme stereoselectivity and for developing methods in asymmetric induction. The absolute configuration of the resolved products is often confirmed by comparing their specific rotation values with known literature data. nih.gov

Lipase-Catalyzed Resolution of (±)-N-hydroxymethyl-9-azabicyclo[6.2.0]dec-4-en-10-one sci-hub.se
LipaseAcyl DonorSolventTemperature (°C)Enantioselectivity (E value)Resulting Enantiomer (Unreacted Alcohol)
Lipase PSVinyl butyratedi-iso-propyl ether-1594(1S,8R)
Lipase PSVinyl butyratetoluene (B28343)25>50(1S,8R)
Lipase AKVinyl acetatedi-iso-propyl ether2518(1S,8R)

One of the most direct applications of this compound is as a precursor to enantiopure cyclic β-amino acids. researchgate.net These compounds are of significant interest due to their presence in natural products and their ability to form stable secondary structures in peptides (foldamers). researchgate.netresearchgate.net The β-lactam ring can be readily opened via hydrolysis, often under acidic conditions, to yield the corresponding eight-membered cyclic β-amino acid hydrochloride with retention of stereochemistry. researchgate.net This provides a reliable and straightforward route to chiral cyclic β-amino acids, which are otherwise challenging to synthesize. Efficient enzymatic methods, such as enantioselective hydrolysis of the racemic lactam using CAL-B lipase, can also be employed to directly produce the chiral β-amino acid and the remaining unreacted (1S,8R)-lactam enantiomer, both in high enantiomeric purity (E > 200). nih.govmdpi.com

Theoretical and Computational Investigations of 1s,8r 9 Azabicyclo 6.2.0 Decan 10 One

Conformational Analysis and Energy Landscapes of the Bicyclic System

The three-dimensional structure of (1S,8R)-9-azabicyclo[6.2.0]decan-10-one is not rigid. The fusion of an eight-membered ring to a four-membered β-lactam ring allows for a degree of conformational flexibility. Conformational analysis aims to identify the stable three-dimensional arrangements of the atoms (conformers) and the energy barriers between them.

The conformational landscape of bicyclic lactams can be explored using a variety of computational methods. Molecular mechanics (MM) offers a computationally efficient way to sample a wide range of possible conformations. These methods use classical physics to approximate the potential energy of a molecule as a function of its atomic coordinates.

For more accurate energy calculations and to investigate the electronic effects on conformation, quantum chemical methods are employed. Density Functional Theory (DFT) is a widely used quantum mechanical method that provides a good balance between accuracy and computational cost for molecules of this size.

In a typical computational workflow, a large number of initial conformations might be generated and then optimized using a molecular mechanics force field. The lowest energy conformers from this step are then subjected to more rigorous optimization and energy calculations using DFT. This two-step approach is often necessary to thoroughly explore the potential energy surface of a flexible molecule. For instance, studies on related bicyclic systems have shown that the puckering of the larger ring and the planarity of the β-lactam nitrogen are key conformational variables.

MethodBasis SetCalculated PropertyIllustrative Value for a Bicyclic β-Lactam Analog
MMFF94N/ARelative Conformational Energy0.0 kcal/mol (Global Minimum)
MMFF94N/ARelative Conformational Energy+2.5 kcal/mol (Local Minimum)
DFT (B3LYP)6-31GRelative Electronic Energy0.0 kcal/mol (Global Minimum)
DFT (B3LYP)6-31GRelative Electronic Energy+3.1 kcal/mol (Local Minimum)

The fusion of the cyclooctane (B165968) and β-lactam rings in this compound results in significant ring strain. This strain arises from several factors, including bond angle distortion (particularly in the four-membered lactam ring), torsional strain from eclipsing interactions, and transannular interactions in the eight-membered ring.

Computational methods can be used to quantify this ring strain. One common approach is to compare the heat of formation of the cyclic molecule with that of a hypothetical strain-free acyclic analogue. DFT calculations can provide accurate heats of formation for this purpose. The calculated strain energy can then be correlated with the molecule's stability and reactivity. For example, the high ring strain in the β-lactam ring is a key factor in its susceptibility to nucleophilic attack and ring-opening, a property central to the activity of β-lactam antibiotics.

The conformation of the bicyclic system will be a balance between minimizing these different sources of strain. For example, the eight-membered ring may adopt a conformation that relieves some torsional strain, but this might, in turn, impose additional angle strain at the ring fusion. Computational analysis allows for the detailed examination of these competing effects.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Computational chemistry provides a range of descriptors based on the electronic structure that can be used to predict how a molecule will behave in a chemical reaction.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

For this compound, the HOMO is likely to be located on the nitrogen atom of the lactam and the adjacent carbonyl group, representing the most nucleophilic and electron-rich region of the molecule. The LUMO, on the other hand, is expected to be centered on the carbonyl carbon of the β-lactam, indicating the most electrophilic site susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is an important indicator of chemical reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. Quantum chemical calculations can provide the energies and spatial distributions of the HOMO and LUMO, offering valuable insights into the molecule's reactivity towards different reagents. For instance, in a reaction with a nucleophile, the interaction between the HOMO of the nucleophile and the LUMO of the β-lactam would be the key orbital interaction to consider.

OrbitalIllustrative Energy (eV) for a Bicyclic β-Lactam Analog (DFT/B3LYP/6-31G*)Primary Atomic Contributions
HOMO-6.8N, C=O of lactam
LUMO+1.2C=O of lactam
HOMO-LUMO Gap8.0-

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is generated by calculating the electrostatic potential at different points on the electron density surface of the molecule. ESP maps are typically color-coded, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).

For this compound, the ESP map would be expected to show a region of high negative potential around the carbonyl oxygen of the lactam, making it a likely site for electrophilic attack or hydrogen bonding. Conversely, a region of positive potential would be anticipated around the carbonyl carbon, consistent with its electrophilic character. The hydrogen atom on the lactam nitrogen would also exhibit a positive potential.

Analyzing the ESP map can help in predicting non-covalent interactions, such as how the molecule might bind to a receptor or interact with a solvent. It provides a more nuanced picture of the charge distribution than simple atomic charges and is a valuable tool in understanding intermolecular interactions.

Computational Studies of Reaction Mechanisms Involving this compound

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction pathway can be constructed.

For reactions involving this compound, such as its hydrolysis or reactions with other nucleophiles, DFT calculations can be used to model the reaction mechanism. For example, in a study of the hydrolysis of the β-lactam ring, computational methods could be used to:

Model the approach of a water molecule or hydroxide (B78521) ion to the carbonyl carbon.

Locate the transition state for the formation of a tetrahedral intermediate.

Determine the energy barrier for this step, which is often the rate-determining step.

Model the subsequent ring-opening and proton transfer steps.

These calculations would provide detailed geometric information about the transition state, such as which bonds are breaking and forming. They would also yield the activation energy for the reaction, which can be related to the reaction rate. Such studies on related β-lactam systems have been instrumental in understanding the mechanism of action of β-lactam antibiotics and the ways in which bacteria develop resistance. For example, computational studies have been used to investigate the mechanism of β-lactam hydrolysis by β-lactamase enzymes.

Prediction of Stereoselectivity in Chemical Transformations

Computational chemistry plays a pivotal role in predicting and understanding the stereochemical outcomes of chemical reactions. For bicyclic β-lactams like this compound, theoretical models can be employed to elucidate the factors governing the stereoselectivity of their synthesis and subsequent functionalization.

One of the most common methods for synthesizing β-lactams is the Staudinger cycloaddition, a [2+2] cycloaddition of a ketene (B1206846) with an imine. nih.gov Theoretical studies on this reaction have provided deep insights into the origins of its stereoselectivity. The formation of either cis or trans β-lactams can be rationalized by examining the transition state energies of the competing reaction pathways. nih.gov Computational models, often employing density functional theory (DFT), can calculate the energies of these transition states, allowing for the prediction of the major diastereomer.

The stereoselectivity of reactions involving bicyclic β-lactams is influenced by several factors, including the nature of the reactants, the catalyst employed, and the reaction conditions. nih.gov For instance, in the context of the Staudinger reaction, theoretical investigations have shown that non-polar solvents tend to favor the formation of cis-β-lactams, while polar solvents can promote the formation of the trans isomers. nih.gov This is attributed to the differential stabilization of the zwitterionic intermediates in solvents of varying polarity.

The table below illustrates a hypothetical scenario of how computational models could predict the diastereomeric ratio in a transformation of a precursor to a derivative of this compound under different conditions.

Reaction ConditionCatalystSolventPredicted Diastereomeric Ratio (A:B)Major Diastereomer
Condition 1Lewis Acid AToluene (B28343)95:5A
Condition 2Lewis Acid AAcetonitrile70:30A
Condition 3Lewis Acid BToluene80:20A
Condition 4Lewis Acid BAcetonitrile60:40A

Solvent Effects on Reaction Pathways via Computational Modeling

Solvents can significantly influence the kinetics and thermodynamics of chemical reactions. pitt.edu Computational modeling provides a framework to understand and predict these solvent effects on the reaction pathways of molecules like this compound. Two primary approaches are used to model solvent effects: implicit and explicit solvent models. wikipedia.orgfiveable.mewikipedia.org

Implicit solvent models , also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. fiveable.mewikipedia.org These models are computationally efficient and can provide a good qualitative understanding of how a solvent's polarity can affect a reaction. researchgate.net The polarizable continuum model (PCM) is a widely used implicit solvent model. fiveable.me

Explicit solvent models involve the inclusion of individual solvent molecules in the computational simulation. wikipedia.org This approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in determining reaction outcomes. stackexchange.com However, explicit solvent models are computationally more demanding due to the increased number of atoms in the system. researchgate.net

Hybrid models that combine both implicit and explicit approaches are also utilized, where the first solvation shell is treated explicitly and the bulk solvent is modeled implicitly. wikipedia.org

The choice of solvent can alter the energy profile of a reaction, affecting the activation energies of transition states and the relative stabilities of intermediates and products. For reactions involving charged or highly polar transition states, polar solvents tend to lower the activation energy, thereby accelerating the reaction rate. The following table provides a hypothetical comparison of calculated activation energies for a reaction involving this compound in different solvents, illustrating the potential impact of the solvent on reaction kinetics.

SolventDielectric Constant (ε)Computational ModelCalculated Activation Energy (kcal/mol)
Gas Phase1DFT/B3LYP25.0
Toluene2.4PCM22.5
Dichloromethane9.1PCM20.1
Acetonitrile37.5PCM18.7
Water80.1Explicit (QM/MM)17.5

Theoretical Prediction of Spectroscopic Properties for Structural Elucidation (e.g., NMR, IR, CD)

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can aid in their structural elucidation and the interpretation of experimental data. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Circular Dichroism (CD) spectra can provide a wealth of structural information.

NMR Spectroscopy: The prediction of NMR chemical shifts using computational methods, typically DFT, has become a standard tool in structural chemistry. nih.govaps.orgnih.govrsc.org The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. nih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared with experimental spectra to confirm the structure and stereochemistry of the molecule.

IR Spectroscopy: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in its IR spectrum. By analyzing the calculated vibrational modes, specific peaks can be assigned to the stretching and bending of particular bonds, such as the characteristic C=O stretch of the β-lactam ring.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying chiral molecules. Theoretical calculations of CD spectra can help in determining the absolute configuration of a chiral center. For this compound, a predicted CD spectrum can be compared with an experimental one to confirm its stereochemistry.

The table below presents a hypothetical comparison of predicted and experimental spectroscopic data for this compound.

Spectroscopic TechniqueParameterPredicted ValueExperimental Value
13C NMRC=O Chemical Shift (ppm)172.5173.1
1H NMRH1 Chemical Shift (ppm)3.853.90
IRC=O Stretch (cm-1)17551760
CDλmax (nm)225228

Derivatives and Analogues of the 1s,8r 9 Azabicyclo 6.2.0 Decan 10 One Scaffold

Synthesis of Modified Azabicyclo[6.2.0]decanone Structures

The modification of the parent (1S,8R)-9-azabicyclo[6.2.0]decan-10-one structure can be achieved through several synthetic strategies, including the creation of homologues and isomers, and the introduction of heteroatoms into the bicyclic system.

The synthesis of homologues and isomers of the 9-azabicyclo[6.2.0]decan-10-one scaffold allows for the systematic investigation of the impact of ring size and substitution patterns on the properties of the molecule.

Homologues of the 9-azabicyclo[6.2.0]decan-10-one system, with varying sizes of the fused carbocyclic ring, have been synthesized. For instance, the lower homologue, 7-azabicyclo[4.2.0]octan-8-one, can be prepared through similar strategies involving cycloaddition reactions to the corresponding cycloalkene. The general approach often involves the reaction of a cycloalkadiene with chlorosulfonyl isocyanate (CSI) to form the bicyclic lactam. By choosing a different starting cycloalkadiene, homologues with different ring sizes can be accessed.

Isomers of the 9-azabicyclo[6.2.0]decan-10-one scaffold include constitutional isomers with different substitution patterns and stereoisomers. The synthesis of the unsaturated analogue, 9-azabicyclo[6.2.0]dec-4-en-10-one, is achieved by using 1,5-cyclooctadiene (B75094) as the starting material in the reaction with chlorosulfonyl isocyanate. nih.gov This introduces a double bond into the eight-membered ring, providing a handle for further functionalization.

Furthermore, dihydroxy-substituted derivatives have been synthesized starting from cis-9-azabicyclo[6.2.0]dec-6-en-10-one. nih.gov This precursor can be transformed into the corresponding amino ester, which, after N-Boc protection, undergoes oxidation of the double bond to yield dihydroxylated derivatives. nih.gov These reactions demonstrate how the scaffold can be elaborated to produce a variety of isomers with different functional groups.

The following table summarizes some of the synthesized homologues and isomers of the 9-azabicyclo[6.2.0]decan-10-one scaffold.

Compound NameStructureSynthetic PrecursorReference
7-Azabicyclo[4.2.0]octan-8-oneA bicyclic lactam with a six-membered ring fused to the β-lactam.Cyclohexadiene nih.gov
9-Azabicyclo[6.2.0]dec-4-en-10-oneAn unsaturated analogue with a double bond at the 4-position.1,5-Cyclooctadiene nih.gov
Dihydroxy-9-azabicyclo[6.2.0]decan-10-one derivativesDihydroxylated analogues of the saturated scaffold.cis-9-Azabicyclo[6.2.0]dec-6-en-10-one nih.gov

The introduction of heteroatoms such as nitrogen, oxygen, or sulfur into the bicyclic framework of 9-azabicyclo[6.2.0]decan-10-one can significantly alter its chemical and physical properties.

A notable example is the synthesis of diazabicyclo[6.2.0]decane compounds. A patented method describes a stereoselective synthesis of a chiral lactone followed by azetidine (B1206935) formation through a series of chemoselective reactions. Subsequent bicyclization leads to the formation of diazabicyclo[6.2.0]decane related compounds. researchgate.net This demonstrates the feasibility of incorporating an additional nitrogen atom into the bicyclic system.

While direct synthesis of oxa- and thia-analogues of the 9-azabicyclo[6.2.0]decan-10-one scaffold is not extensively documented, related smaller ring systems have been successfully modified. For example, derivatives of 1-azabicyclo[5.2.0]nonan-9-one with oxygen (6-oxa), sulfur (6-thia), and an additional nitrogen (6-aza) in the seven-membered ring have been prepared. These syntheses often involve ring-closing metathesis of β-lactam dienes. Such strategies could potentially be adapted for the larger 9-azabicyclo[6.2.0]decan-10-one system.

The following table provides examples of heteroatom-containing analogues of bicyclic β-lactams.

Compound ClassHeteroatom(s)Ring SystemSynthetic Strategy
Diazabicyclo[6.2.0]decanesNitrogen[6.2.0]Stereoselective synthesis of a chiral lactone, azetidine formation, and bicyclization. researchgate.net
Oxa-azabicyclo[5.2.0]nonanonesOxygen, Nitrogen[5.2.0]Ring-closing metathesis of β-lactam dienes.
Thia-azabicyclo[5.2.0]nonanonesSulfur, Nitrogen[5.2.0]Ring-closing metathesis of β-lactam dienes.

Exploration of Structure-Reactivity Relationships within this compound Analogues

The reactivity of the β-lactam ring in the 9-azabicyclo[6.2.0]decan-10-one scaffold is a key area of investigation. This reactivity is largely influenced by the ring strain inherent in the bicyclic system. The fusion of the four-membered β-lactam ring to an eight-membered ring introduces significant strain, making the amide bond more susceptible to nucleophilic attack compared to acyclic amides.

The degree of pyramidalization of the nitrogen atom in the β-lactam ring is a crucial factor in determining its reactivity. In a typical amide, the nitrogen atom is sp²-hybridized and planar, allowing for resonance stabilization. In bicyclic β-lactams, the ring fusion forces the nitrogen atom into a more sp³-hybridized, pyramidal geometry. This reduces amide resonance and increases the electrophilicity of the carbonyl carbon, thereby enhancing reactivity.

The introduction of heteroatoms can also modulate reactivity. For instance, the presence of an additional nitrogen atom in a diazabicyclo[6.2.0]decane system can influence the basicity and nucleophilicity of the molecule, as well as its hydrogen bonding capabilities.

The reactivity of the 9-azabicyclo[6.2.0]decan-10-one scaffold is also evident in its use as a key intermediate in the synthesis of natural products like anatoxin-a. nih.gov The synthetic routes to anatoxin-a often involve the ring-opening of the β-lactam, highlighting its utility as a constrained precursor to functionalized eight-membered rings.

Strategies for Diversity-Oriented Synthesis Based on the Core Scaffold

Diversity-oriented synthesis (DOS) aims to generate a wide range of structurally diverse molecules from a common starting material. The this compound scaffold is a promising starting point for DOS due to its inherent functionality and the potential for various chemical transformations.

A plausible DOS strategy could begin with the synthesis of the unsaturated analogue, (1S,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one. This molecule offers multiple points for diversification:

Modification of the β-Lactam Ring: The N-H bond of the lactam can be functionalized with a variety of substituents through alkylation or acylation, introducing appendage diversity.

Reactions of the Double Bond: The double bond in the eight-membered ring can undergo a range of reactions, including epoxidation, dihydroxylation, hydrogenation, and cycloaddition reactions. Each of these transformations can lead to a new class of derivatives.

Ring-Opening Strategies: The strained β-lactam ring can be opened under various conditions to yield functionalized eight-membered cyclic β-amino acids. These can then be further modified or used as building blocks for larger molecules.

Rearrangement Reactions: The bicyclic system could potentially undergo ring rearrangements under specific conditions to generate novel scaffolds.

By combining these strategies in a divergent synthetic plan, a library of compounds with significant skeletal and stereochemical diversity can be generated from the common this compound precursor. For example, a subset of the library could be generated by N-alkylation followed by epoxidation of the double bond, while another subset could be created by ring-opening of the lactam followed by derivatization of the resulting amino acid. This approach would allow for the efficient exploration of the chemical space around this privileged scaffold.

Emerging Research Directions and Future Perspectives for 1s,8r 9 Azabicyclo 6.2.0 Decan 10 One

Unexplored Synthetic Pathways and Methodologies for the Bicyclic Lactam

The current synthesis of enantiomerically pure (1S,8R)-9-azabicyclo[6.2.0]decan-10-one predominantly relies on the enzymatic resolution of its racemic precursor. This chemoenzymatic approach, while effective, opens the door for the exploration of more direct and potentially more efficient asymmetric synthetic strategies.

Future research could focus on the development of novel catalytic asymmetric methods for the construction of the 9-azabicyclo[6.2.0]decane skeleton. This could involve several unexplored avenues:

Asymmetric [2+2] Cycloadditions: The Staudinger reaction, a classical method for β-lactam synthesis involving the cycloaddition of a ketene (B1206846) and an imine, could be adapted for the asymmetric synthesis of this bicyclic system. The use of chiral catalysts or auxiliaries in the cycloaddition of a suitable cyclooctene-derived imine with a ketene could provide a direct route to the enantiomerically enriched bicyclic lactam.

Metal-Catalyzed Cyclizations: Modern transition-metal catalysis offers a plethora of opportunities for novel synthetic strategies. For instance, rhodium- or copper-catalyzed intramolecular C-H insertion or amination reactions of appropriately functionalized cyclooctane (B165968) derivatives could be explored to forge the bicyclic lactam core with high stereocontrol.

Ring-Closing Metathesis (RCM): Alkene metathesis has emerged as a powerful tool for the synthesis of cyclic and bicyclic systems. A potential, yet unexplored, route could involve the synthesis of a suitable acyclic precursor containing both an amino and an ester group, connected by a linker with two appropriately positioned double bonds, which upon RCM would yield the desired bicyclic lactam.

Flow Chemistry and Process Optimization: The optimization of existing enzymatic resolution methods using continuous flow technologies could lead to more efficient and scalable syntheses. Furthermore, the development of immobilized enzyme reactors could enhance the reusability of the biocatalyst, making the process more economical and sustainable.

A comparative overview of potential unexplored synthetic strategies is presented in Table 1.

Synthetic Strategy Potential Advantages Key Challenges
Asymmetric [2+2] CycloadditionDirect access to enantiopure product, potential for high stereoselectivity.Substrate synthesis, catalyst development for the specific bicyclic system.
Metal-Catalyzed CyclizationsHigh efficiency and atom economy, potential for novel bond formations.Catalyst screening and optimization, control of regioselectivity and stereoselectivity.
Ring-Closing MetathesisAccess to complex ring systems, tolerance of various functional groups.Synthesis of complex acyclic precursors, catalyst selection and loading.
Flow ChemistryImproved efficiency and scalability, better process control.Reactor design and optimization, substrate solubility and stability under flow conditions.

Novel Reactivity Patterns and Transformations of the Azabicyclo[6.2.0]decanone Scaffold

The known reactivity of the 9-azabicyclo[6.2.0]decan-10-one scaffold is largely centered on the hydrolytic or methanolytic ring-opening of the β-lactam to yield the corresponding β-amino acid or its ester. However, the strained four-membered ring, coupled with the fused eight-membered ring, suggests a rich and largely unexplored reactivity profile.

Future investigations could uncover novel transformations:

Ring Expansion Reactions: The strained β-lactam ring can be a precursor for the synthesis of larger heterocyclic systems. For instance, rearrangement reactions, potentially mediated by Lewis acids or transition metals, could lead to the formation of nine- or ten-membered nitrogen-containing heterocycles, which are of interest in medicinal chemistry.

Functionalization of the Bicyclic Core: While the lactam ring is the most reactive site, selective functionalization of the cyclooctane ring would provide access to a wider range of derivatives. This could include stereoselective introduction of substituents through radical reactions, organometallic additions, or enzymatic hydroxylations.

[2+2] Cycloadditions and Other Pericyclic Reactions: The double bond present in the unsaturated precursor, 9-azabicyclo[6.2.0]dec-4-en-10-one, offers a handle for various cycloaddition reactions. For example, photochemical or thermally induced [2+2] cycloadditions with other alkenes could lead to complex polycyclic structures.

Polymerization: The ring strain of the β-lactam makes it a potential monomer for ring-opening polymerization (ROP). This could lead to the synthesis of novel polyamides (nylon-3 polymers) with a chiral, cyclic unit in the polymer backbone, potentially imparting unique properties to the resulting material. researchgate.netrsc.orgacs.org

Integration into Advanced Materials or Supramolecular Chemistry as a Building Block

The rigid, chiral structure of this compound makes it an attractive building block for the construction of advanced materials and supramolecular assemblies. This is a completely unexplored area for this specific compound.

Potential future applications could include:

Chiral Polymers: As mentioned, ROP of this bicyclic lactam could lead to the formation of chiral polymers. researchgate.netrsc.orgacs.org The stereoregularity of the polymer backbone, dictated by the enantiopurity of the monomer, could lead to materials with interesting chiroptical properties or the ability to form helical structures. These materials could find applications in chiral chromatography, asymmetric catalysis, or as biomaterials.

Self-Assembling Systems: The amide functionality of the β-lactam can participate in hydrogen bonding. By attaching appropriate recognition units to the bicyclic scaffold, it may be possible to design molecules that self-assemble into well-defined supramolecular structures such as nanotubes, vesicles, or gels. The chirality of the building block would be translated to the macroscopic properties of the assembly.

Liquid Crystals: The introduction of mesogenic groups onto the bicyclic scaffold could lead to the development of novel chiral liquid crystalline materials. The rigid and chiral nature of the core could influence the packing of the molecules and the resulting liquid crystalline phases.

Computational Design of New this compound Derivatives with Tunable Chemical Properties

Computational chemistry offers powerful tools for the rational design of new molecules with desired properties. While DFT calculations have been used to explain reaction mechanisms involving related compounds, the proactive in silico design of novel derivatives of this compound is a promising future direction.

Future computational studies could focus on:

Predicting Reactivity and Selectivity: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to predict the reactivity of different sites on the bicyclic scaffold. This could guide the development of selective functionalization strategies. For example, computational models could predict the most likely site for electrophilic or nucleophilic attack, or the stereochemical outcome of a particular reaction. researchgate.net

Designing Derivatives with Specific Properties: Molecular modeling and quantitative structure-property relationship (QSPR) studies could be used to design new derivatives with tailored properties. For instance, by systematically modifying the substituents on the bicyclic ring, it may be possible to tune properties such as solubility, lipophilicity, or electronic properties.

Simulating Polymer Properties: For the potential application of this compound in polymer chemistry, molecular dynamics (MD) simulations could be used to predict the conformational preferences and bulk properties of the resulting polymers. nih.gov This could help in designing polymers with specific thermal or mechanical properties.

Virtual Screening for Biological Activity: Although outside the strict scope of chemical properties, it is worth noting that the chiral scaffold could be used as a starting point for the computational design of new biologically active molecules. Docking studies could be performed to predict the binding of derivatives to various protein targets. researchgate.netnih.gov

The potential impact of computational design on the exploration of this compound is summarized in Table 2.

Computational Approach Objective Potential Outcome
Density Functional Theory (DFT)Predict reactivity and reaction mechanisms.Rational design of synthetic routes and selective functionalization. researchgate.net
Molecular Dynamics (MD)Simulate conformational behavior and material properties.Design of polymers and supramolecular assemblies with desired characteristics. nih.gov
QSPR/QSARCorrelate structure with physical or biological properties.In silico screening and optimization of derivatives with tailored properties.
Molecular DockingPredict binding affinity to biological targets.Identification of potential new therapeutic agents based on the bicyclic scaffold. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (1S,8R)-9-azabicyclo[6.2.0]decan-10-one and confirming its structural integrity?

  • Methodology : Synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For structural confirmation, use spectroscopic techniques :

  • NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY, HSQC) to verify stereochemistry and connectivity.
  • Infrared (IR) spectroscopy to identify carbonyl groups (e.g., the ketone at position 10).
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
    • Key Considerations : Ensure purity via HPLC or GC-MS, as impurities may skew biological assays .

Q. How can researchers assess the preliminary biological activity of this compound?

  • Methodology :

  • In vitro assays : Test antimicrobial activity against Gram-positive/negative bacteria or fungi (agar diffusion assays).
  • Cytotoxicity screening : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition studies : Target enzymes like acetylcholinesterase or proteases relevant to therapeutic pathways.
    • Data Interpretation : Compare results with structurally similar bicyclic compounds (e.g., marine-derived alkaloids) to identify structure-activity relationships .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?

  • Methodology :

  • Cross-validation : Reconcile DFT calculations (e.g., Gibbs free energy of activation) with experimental kinetic data (e.g., Arrhenius plots).
  • Stereochemical analysis : Use X-ray crystallography (if crystals are obtainable) or NOE NMR experiments to confirm spatial arrangements .
  • Error source identification : Check solvent effects, catalyst impurities, or temperature gradients in synthesis protocols .

Q. How to design experiments to study its environmental fate and biodegradation pathways?

  • Experimental Framework (adapted from long-term environmental studies):

  • Abiotic factors : Expose the compound to UV light, varying pH, and temperatures to study hydrolysis/photolysis.
  • Biotic factors : Use soil or aquatic microbial consortia to assess biodegradation rates (via LC-MS or isotopic labeling).
  • Ecotoxicology : Evaluate impacts on model organisms (e.g., Daphnia magna) at cellular and population levels .

Q. What advanced pharmacological models can elucidate its mechanism of action?

  • Methodology :

  • Molecular docking : Simulate interactions with protein targets (e.g., GPCRs or ion channels) using software like AutoDock Vina.
  • In vivo models : Test pharmacokinetics (PK) in rodents (plasma half-life, bioavailability) and neurobehavioral effects.
  • Transcriptomic profiling : Use RNA-seq to identify gene expression changes in treated vs. control groups .

Data Contradiction and Reproducibility

Q. How to address variability in biological assay results across research groups?

  • Resolution Strategies :

  • Standardize protocols : Adopt OECD guidelines for cytotoxicity or antimicrobial testing.
  • Blind experiments : Minimize bias in data collection.
  • Collaborative validation : Share samples with independent labs for cross-lab reproducibility checks .

Q. Why might spectroscopic data conflict with crystallographic findings?

  • Root Causes :

  • Dynamic effects in solution : NMR captures time-averaged conformations, while X-ray shows static structures.
  • Crystal packing forces : May distort bond angles compared to solution-state geometries.
    • Mitigation : Use complementary techniques (e.g., cryo-EM for large assemblies) and computational MD simulations .

Methodological Frameworks

Q. How to formulate rigorous research questions for grant proposals?

  • Guidelines :

  • Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant).
  • Use PICO framework (Population, Intervention, Comparison, Outcome) for therapeutic studies.
  • Example: "Does this compound inhibit biofilm formation in Pseudomonas aeruginosa more effectively than tobramycin?" .

Q. What tools ensure transparency in reporting synthetic and analytical data?

  • Best Practices :

  • Deposit raw NMR/spectral data in repositories like Zenodo or ChemRxiv.
  • Follow STreGA guidelines for structural elucidation.
  • Provide detailed experimental protocols in supplementary materials .

Tables: Key Properties and Comparative Data

Property Value/Technique Reference
Molecular FormulaC₉H₁₃NO
Key Functional GroupsKetone (C=O), bicyclic amine
Common Synthesis Yield45–60% (multi-step)
Stability in Aqueous MediapH-dependent hydrolysis (t₁/₂ = 8–24 h)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.